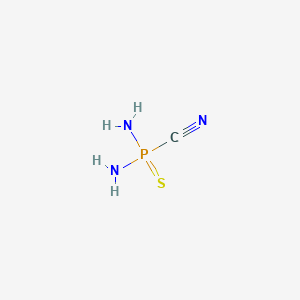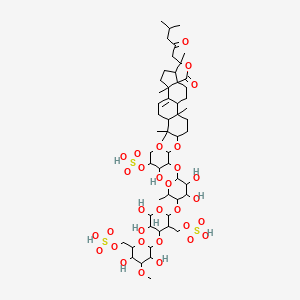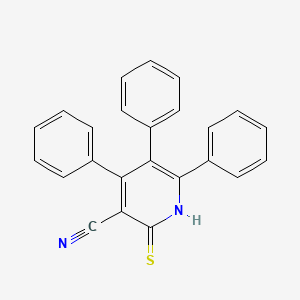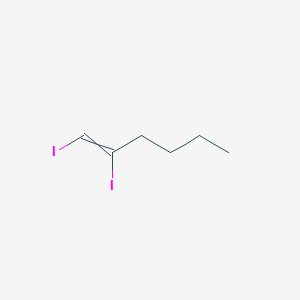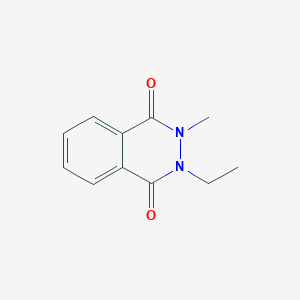
2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound belonging to the phthalazine family. Phthalazines are known for their diverse biological activities and are commonly used as intermediates in the synthesis of pharmaceuticals and other organic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione can be achieved through a multi-step process. One common method involves the reaction of phthalic anhydride with ethylhydrazine under reflux conditions. The reaction typically takes place in the presence of a base such as sodium acetate in acetic acid . The resulting intermediate is then subjected to further reactions to introduce the ethyl and methyl groups, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
化学反应分析
Types of Reactions
2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophthalazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Dihydrophthalazine derivatives.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
科学研究应用
2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, as a non-competitive AMPA receptor antagonist, it binds to the transducer domains of the receptor, inhibiting channel gating and reducing excitatory neurotransmission . This mechanism is particularly relevant in the context of its anticonvulsant activity.
相似化合物的比较
Similar Compounds
Uniqueness
2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
CAS 编号 |
114648-06-5 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-ethyl-3-methylphthalazine-1,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-3-13-11(15)9-7-5-4-6-8(9)10(14)12(13)2/h4-7H,3H2,1-2H3 |
InChI 键 |
CJYWXEYRBSZYSA-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=CC=CC=C2C(=O)N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


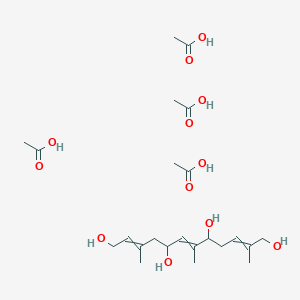
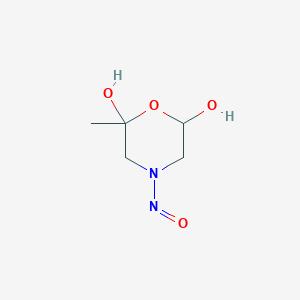
![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
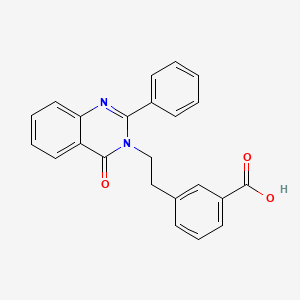
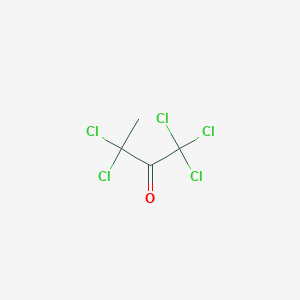
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
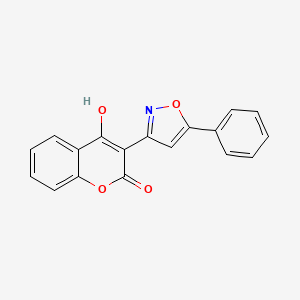
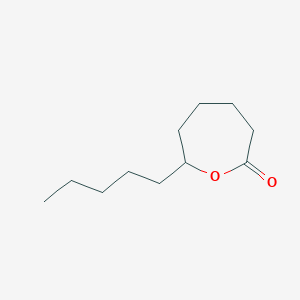
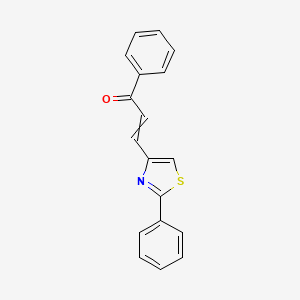
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
